Diethyl (3-fluoro-2-pyridyl)malonate
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Overview
Description
Diethyl 2-(3-fluoropyridin-2-yl)malonate is an organic compound with the molecular formula C12H14FNO4 It is a derivative of malonic acid and contains a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3-fluoropyridin-2-yl)malonate typically involves the alkylation of diethyl malonate with a fluoropyridine derivative. One common method is the reaction of diethyl malonate with 3-fluoropyridine-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for diethyl 2-(3-fluoropyridin-2-yl)malonate are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-fluoropyridin-2-yl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Decarboxylation: Under thermal conditions, the compound can undergo decarboxylation to form a substituted pyridine derivative.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Nucleophiles: Amines, thiols.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Decarboxylated Products: Formed through thermal decarboxylation.
Scientific Research Applications
Diethyl 2-(3-fluoropyridin-2-yl)malonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific electronic properties.
Agricultural Chemistry: Employed in the synthesis of agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of diethyl 2-(3-fluoropyridin-2-yl)malonate involves its ability to act as a nucleophile in various chemical reactions. The fluorine atom on the pyridine ring enhances the compound’s reactivity by stabilizing negative charges on the intermediate species. This makes it a valuable building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler analog without the fluoropyridine moiety.
Diethyl 2-(3-trifluoromethylphenyl)malonate: Contains a trifluoromethyl group instead of a fluoropyridine ring.
Uniqueness
Diethyl 2-(3-fluoropyridin-2-yl)malonate is unique due to the presence of the fluoropyridine ring, which imparts distinct electronic properties and reactivity compared to other malonate derivatives. This makes it particularly useful in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H14FNO4 |
---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
diethyl 2-(3-fluoropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14FNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
MLNQHIHZBAQNKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)F)C(=O)OCC |
Origin of Product |
United States |
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